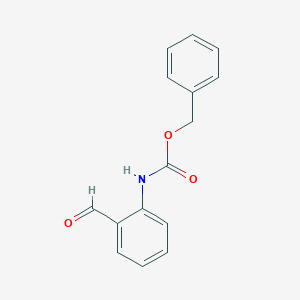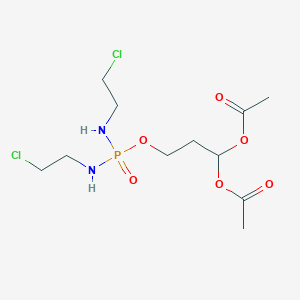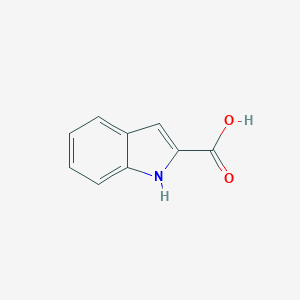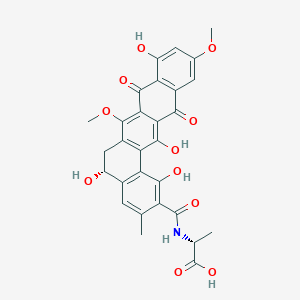
2-甲基己烷
描述
2-Methylhexane (C7H16), also known as isoheptane or ethylisobutylmethane, is an isomer of heptane . It is structurally a hexane molecule with a methyl group attached to its second carbon atom .
Synthesis Analysis
The retrosynthetic analysis for 2-methylhexane can be represented as follows: CH3CH2CH2CH2CH(CH3)CH3 ← CH3CH2CH2C≡CBr ← CH3CH2CH2C≡CH .Molecular Structure Analysis
The 2-Methylhexane molecule contains a total of 22 bonds. There are 6 non-H bonds and 3 rotatable bonds . The 2D chemical structure image of 2-Methylhexane is also called the skeletal formula, which is the standard notation for organic molecules .Chemical Reactions Analysis
On the NFPA 704 scale, 2-methylhexane is listed as a reactivity level-0 chemical, along with various other alkanes . In fact, most alkanes are unreactive except in extreme conditions, such as combustion or strong sunlight .Physical And Chemical Properties Analysis
2-Methylhexane is a clear colorless liquid . It has a density of 0.679 g/mL at 25 °C (lit.) . Its melting point is -118 °C (lit.) and boiling point is 90 °C (lit.) .科学研究应用
催化剂上的裂解机制
研究表明,在某些催化剂上,2-甲基己烷的裂解会产生氢气、烷烃、烯烃和芳香烃。这个过程涉及两个主要机制:通过质子解离引发的启动和涉及异构化、氢转移和不均聚的链过程。反应的行为随着温度的变化而改变,影响主要产物和转化速率 (Bamwenda, Zhao, & Wojciechowski, 1994)。
催化剂的蒸汽失活
对使用2-甲基己烷裂解的Y沸石进行蒸汽失活的研究表明,蒸汽处理的严重程度增加会减少催化剂酸性位点的数量和强度。这种酸性的改变通过改变裂解过程中各种催化循环的相对速率来改变产物选择性 (Yaluris, Madon, & Dumesic, 1999)。
合成改进
已开发了一种改进的合成2-甲基己烷-2-醇的方法,缩短了实验时间并增加了产量。这种方法解决了以前实验中存在的问题,并使用了增强设备 (Bi Jian-hong, 2012)。
去甲基化和电子结构
对2-甲基己烷的电子结构进行的研究表明,氢气压力改变了去甲基化的方向,促进了与三级原子结合的甲基基团的消除。这项研究提供了有关分子内电子密度分布的见解 (Levitskii et al., 1974)。
在产甲烷条件下的生物降解
在产甲烷条件下,已对2-甲基己烷等异构烷烃进行了生物降解研究。某些异构烷烃在单独孵育时抵抗降解,但在混合物中减少,表明共代谢。这项研究有助于理解石油和精制产品在环境中的命运 (Abu Laban et al., 2015)。
低温氧化
已对2-甲基己烷的低温氧化进行了研究,揭示了形成具有多个氧原子的中间体。这项研究有助于理解2-甲基己烷低温氧化中的第三次O2加成过程及其在低温下自燃中的作用 (Wang et al., 2017)。
作用机制
Target of Action
2-Methylhexane, also known as isoheptane, is an isomer of heptane . It is structurally a hexane molecule with a methyl group attached to its second carbon atom Alkanes are generally unreactive except under extreme conditions .
Mode of Action
The mode of action of 2-Methylhexane primarily involves combustion in the presence of oxygen and flame . It combusts mostly completely into water and carbon dioxide . With UV-light and mixed with halogens in solvents, usually bromine in 1,1,1-trichloroethane, a substitution reaction occurs .
Pharmacokinetics
As an alkane, it is insoluble in water but soluble in many organic solvents . It is more commonly considered as a solvent itself
Result of Action
The primary result of 2-Methylhexane’s action is the production of water and carbon dioxide through combustion . These products are integral to various biological and environmental processes. Water contributes to hydration and various biochemical reactions, while carbon dioxide is involved in photosynthesis and cellular respiration.
Action Environment
The action of 2-Methylhexane is influenced by environmental factors such as the presence of oxygen, flame, and UV-light . Its combustion is facilitated in the presence of oxygen and flame, resulting in the production of water and carbon dioxide . In the presence of UV-light and halogens in solvents, a substitution reaction occurs .
安全和危害
属性
IUPAC Name |
2-methylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16/c1-4-5-6-7(2)3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDHCNNESPLIKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
| Record name | ISOHEPTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052256 | |
| Record name | 2-Methylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | Hexane, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylhexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14618 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ISOHEPTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
90 °C | |
| Record name | ISOHEPTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
-18 °C c.c. | |
| Record name | ISOHEPTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: none | |
| Record name | ISOHEPTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 0.68 | |
| Record name | ISOHEPTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 3.4 | |
| Record name | ISOHEPTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
66.0 [mmHg], Vapor pressure, kPa at 14.9 °C: 5.3 | |
| Record name | 2-Methylhexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14618 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ISOHEPTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
2-Methylhexane | |
CAS RN |
591-76-4, 31394-54-4 | |
| Record name | 2-Methylhexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylhexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031394544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYLHEXANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoheptane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexane, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-methylhexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.847 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YI4679P2SP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOHEPTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-118 °C | |
| Record name | ISOHEPTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-methylhexane?
A1: 2-Methylhexane has a molecular formula of C₇H₁₆ and a molecular weight of 100.20 g/mol.
Q2: Are there spectroscopic methods to identify different conformations of 2-methylhexane?
A2: Yes, infrared spectroscopy combined with normal coordinate calculations has been used to identify three distinct conformations of 2-methylhexane. []
Q3: Can you elaborate on the catalytic cycles involved in the cracking of 2-methylhexane over USHY zeolites?
A4: Three primary catalytic cycles dominate 2-methylhexane cracking: * Initiation/desorption cycle: Involves the activation of 2-methylhexane on Bronsted acid sites, leading to the formation of carbenium ions and subsequent desorption of olefins. * Initiation/β-scission cycle: Similar to the above, but the formed carbenium ions undergo β-scission, producing smaller olefins and paraffins. * Hydride ion transfer/β-scission cycle: Carbenium ions abstract hydride ions from gas phase 2-methylhexane, followed by β-scission of the resulting ions. []
Q4: How does steam deactivation affect the catalytic activity and selectivity of Y zeolites in 2-methylhexane cracking?
A5: Steam treatment reduces both the number and strength of acid sites on Y zeolites. This leads to a decrease in the turnover frequency of all surface processes and an overall reduction in site time yield. While the fundamental chemistry remains unchanged, this altered acidity affects selectivity by influencing the relative rates of different catalytic cycles. Notably, olefin selectivity increases due to the favored production of olefins within specific cycles. []
Q5: What is the significance of accessible pockets in zeolite structures for C7 hydrocarbon diffusion, using 2-methylhexane as an example?
A6: The presence of accessible pockets, as seen in the ITQ-2 zeolite, significantly influences the diffusion of C7 hydrocarbons like 2-methylhexane. While 2-methylhexane exhibits restricted movement within the sinusoidal channels of MCM-22, it readily penetrates the chalice-like pores formed by open supercages in ITQ-2. This difference in diffusion behavior highlights the importance of zeolite structure in controlling hydrocarbon mobility and, consequently, reactivity. []
Q6: How is computational chemistry employed to study 2-methylhexane?
A8: Computational methods provide valuable insights into 2-methylhexane's behavior. For example: * Monte Carlo simulations: Used to investigate the self- and transport diffusivities of 2-methylhexane within silicalite, revealing the anisotropy of the self-diffusivity tensor and its dependence on loading. [] * Molecular Dynamics: Employed to study the diffusion of 2-methylhexane in various zeolites (e.g., ITQ-2, MCM-22, ITQ-1), providing insights into the influence of zeolite structure on hydrocarbon mobility and reactivity. [, ] * Density Functional Theory (DFT): Used to calculate thermodynamic properties of 2-methylhexane and its radicals, including enthalpies of formation, bond dissociation energies, entropies, and heat capacities. These calculations are crucial for understanding reaction mechanisms and kinetics. [, ]
Q7: Can you elaborate on the use of the anisotropic united atoms (AUA) potential in simulating 2-methylhexane?
A9: The AUA potential, specifically the AUA4 model, has been successfully employed to simulate various properties of 2-methylhexane and other branched alkanes. This model accurately predicts equilibrium properties like vapor pressure, enthalpy of vaporization, and liquid density. By optimizing potential parameters for the CH group based on isobutane data, while keeping the CH3 parameters from the AUA4 model, the AUA potential demonstrates good transferability to branched alkanes. This allows for the simulation of larger branched alkanes and the accurate representation of subtle differences between isomers, such as the heptane isomers. [, ]
Q8: Is 2-methylhexane biodegradable under methanogenic conditions?
A10: Yes, research shows that 2-methylhexane can be biodegraded under methanogenic conditions, but its degradation is often slow and can be isomer-specific. [, ] In some cases, the presence of other iso-alkanes as co-substrates seems to be necessary for 2-methylhexane degradation, suggesting potential co-metabolism. []
Q9: What microorganisms are involved in the methanogenic degradation of 2-methylhexane?
A11: Studies have identified a novel member of the Peptococcaceae family (order Clostridiales) as a key player in the methanogenic degradation of 2-methylhexane. This bacterium is believed to activate 2-methylhexane by adding it to fumarate. Archaea belonging to the genera Methanoregula and Methanosaeta are often associated with the degradation process, contributing to methane production. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















